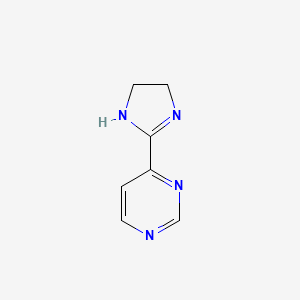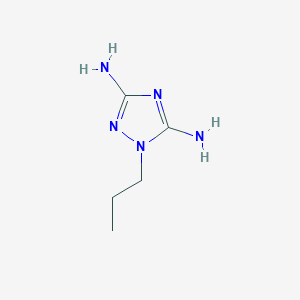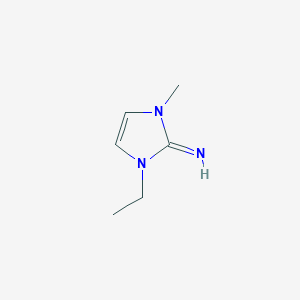
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazoline derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Lacks the ethyl group, leading to different chemical properties.
2-Ethylimidazole: The ethyl group is positioned differently, affecting reactivity.
1-Ethyl-2-methylimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups at the nitrogen atoms provides distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C6H11N3 |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-ethyl-3-methylimidazol-2-imine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-4-8(2)6(9)7/h4-5,7H,3H2,1-2H3 |
Clé InChI |
XEPXXIJBKIILPY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN(C1=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


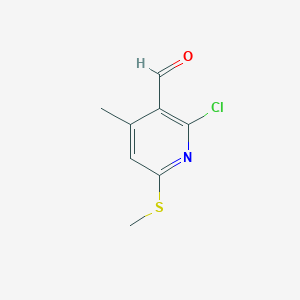
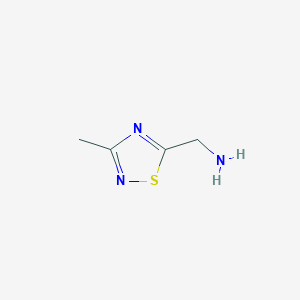
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
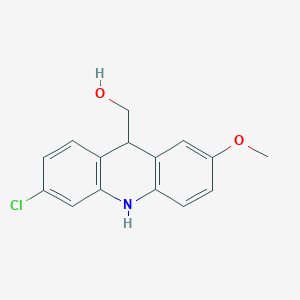
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
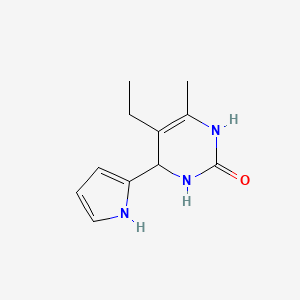

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
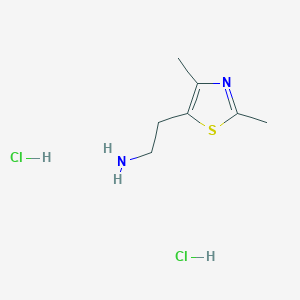
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
